molecular formula C9H7ClN2 B1587004 4-Chloro-2-methylquinazoline CAS No. 6484-24-8

4-Chloro-2-methylquinazoline

Cat. No. B1587004
CAS RN: 6484-24-8
M. Wt: 178.62 g/mol
InChI Key: HAAZMOAXEMIBAJ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinazoline (4-CMQ) is a synthetic compound derived from quinazoline and is used in many scientific and industrial applications. It is a versatile compound that can be used as a reagent, catalyst, and as a starting material for organic synthesis. 4-CMQ has been extensively studied due to its unique properties, and it has been used in a wide range of applications, such as in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Application 1: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The 6-chloro-2-phenylquinazoline derivative, which is a type of quinazoline, has been found to display significant analgesic activity .

Methods of Application or Experimental Procedures

The structure activity relationship (SAR) study showed that 8-methyl, 6-Cl, and 7-Cl did not increase analgesic activity . However, the 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose .

Results or Outcomes

The 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose . This suggests that the 6-chloro-2-phenylquinazoline derivative has significant analgesic activity.

properties

IUPAC Name

4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZMOAXEMIBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382906
Record name 4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylquinazoline

CAS RN

6484-24-8
Record name 4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-methylquinazolin-4(3H)-one (9.2 g, 0.0574 mol) and phosphorous oxychloride (5.8 g, 0.037 mol) in dry toluene (250 ml) was added N,N-dimethyl aniline (13.9 g, 0.14 mol) and the mixture was refluxed for 3 h. The reaction mixture was cooled and washed with water, brine and dried. The solvent was removed under vacuum and the residue was purified by chromatography (silica gel, 60-120 mesh) eluting with pet ether/ethyl acetate (9/1) to afford 4 g (39%) of the titled compound as a solid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
D Amrane, A Gellis, S Hutter, M Prieri, P Verhaeghe… - Molecules, 2020 - mdpi.com
… The resulting mixture were added dropwise to a solution of 4-chloro-2-methylquinazoline or 4-chloro-2-trifluoromethylquinazoline (200 mg, 1.0 equiv.) in dry DMF (2 mL) at 0 C under N …
Number of citations: 14 www.mdpi.com
VB Kurteva, VN Zlatanova, VD Dimitrov - Arkivoc, 2006 - researchgate.net
… were expected as it is well known that the aliphatic amines are more basic than the aromatic and thus, our attention was focused mainly on the reaction of 4-chloro-2methylquinazoline 1 …
Number of citations: 8 www.researchgate.net
HC SCARBOROUGH, BC LAWES… - The Journal of …, 1962 - ACS Publications
… In the preparation of 4chloro-2-methylquinazoline by this method a tendency to the … , tar formation was minimized and 4-chloro-2-methylquinazoline was readily obtained. The reaction of …
Number of citations: 44 pubs.acs.org
A Gellis, N Primas, S Hutter, V Remusat… - European journal of …, 2016 - Elsevier
… This last was first chlorinated at position 4, by using POCl 3 , according to a previously microwave-assisted reported procedure [25], leading to 4-chloro-2-methylquinazoline in 73% yield…
Number of citations: 29 www.sciencedirect.com
C Kieffer, P Verhaeghe, N Primas, C Castera-Ducros… - Tetrahedron, 2013 - Elsevier
… For this purpose, 4-chloro-2-methylquinazoline 2 was prepared as previously reported. After a few brief operating procedure adjustments, the corresponding 4-alkynylquinazolines (3–8…
Number of citations: 29 www.sciencedirect.com
A MIYASHITA, H MATSUDA, C IIJIMA… - Chemical and …, 1992 - jstage.jst.go.jp
… Similar treatments of 4-chloro-2-methylquinazoline (8) and 4-chloro-2-phenylquinazoline (9) led to the 4-aroyl-2-methylquinazolines 11 and the 4-aroyl-2-phenylquinazolines 12, …
Number of citations: 38 www.jstage.jst.go.jp
A MiYAsH1TA, H MATSUDA, C IIJIMA… - Chem. Pharm …, 1992 - jlc.jst.go.jp
… In the present paper, we describe the aroylations of 4-chloroquinazoline (7),3"‘l 4chloro-2-methylquinazoline (8),5l and 4-chloro-2-phenylquinazoline (9)41 with aromatic aldehydes 6 …
Number of citations: 0 jlc.jst.go.jp
J Chen, Z Sang, Y Jiang, C Yang… - Chemical Biology & Drug …, 2019 - Wiley Online Library
… The phenolic hydroxyl group (7) was firstly protected by chloromethyl methyl ether (MOMCl) to give 8, which was reduced with hydrogen and coupled with 4-chloro-2-methylquinazoline …
Number of citations: 20 onlinelibrary.wiley.com
RHV Nishimura, T Dos Santos… - Beilstein Journal of …, 2021 - beilstein-journals.org
… Finally, to illustrate the importance and scope of the methodology, we used the commercially available 4-chloroquinazoline (16) and 4-chloro-2-methylquinazoline (17), which was …
Number of citations: 1 www.beilstein-journals.org
M Since, O Khoumeri, P Verhaeghe, M Maillard-Boyer… - Tetrahedron letters, 2011 - Elsevier
… However, this methodology could not be generalized to 4-chloro-2-methylquinazoline 15, 4-chloroquinazoline 16. The 5-(chloromethyl)-6-nitrobenzo[d][1,3]dioxole 12 was reduced as 5-…
Number of citations: 12 www.sciencedirect.com

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